molecular formula C17H15Cl2NO4 B4825956 2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE

2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B4825956
M. Wt: 368.2 g/mol
InChI Key: MPCSMFOLKCLZNK-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxyethyl group, a dichlorobenzamido group, and a benzoate moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with an amine to form the corresponding benzamido intermediate.

    Esterification: The benzamido intermediate is then esterified with 2-methoxyethanol under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzamido group.

    Oxidation and Reduction: The methoxyethyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The dichlorobenzamido group can bind to proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYETHYL 4-((2-METHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • 2-METHOXYETHYL 4-((4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • 2-METHOXYETHYL 4-((4-CHLOROPHENOXY)ACETYL)AMINO)BENZOATE

Uniqueness

Compared to similar compounds, 2-METHOXYETHYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE is unique due to the presence of the dichlorobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methoxyethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-23-8-9-24-17(22)11-2-5-13(6-3-11)20-16(21)14-7-4-12(18)10-15(14)19/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCSMFOLKCLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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